2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[4-(4-tert-butylphenoxy)butanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-15-7-12-18-19(14-15)30-23(21(18)22(25)28)26-20(27)6-5-13-29-17-10-8-16(9-11-17)24(2,3)4/h8-11,15H,5-7,12-14H2,1-4H3,(H2,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMSJTKHNIBCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a benzo[b]thiophene core with various functional groups that contribute to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Activity
Research indicates that compounds similar to this benzo[b]thiophene derivative exhibit significant antimicrobial properties. For instance, derivatives of benzo[b]thiophenes have shown activity against various pathogens including Mycobacterium tuberculosis and Plasmodium falciparum . The specific activity of our compound against these pathogens remains to be fully elucidated.
Anticancer Potential
Studies on related compounds suggest potential anticancer properties. For example, certain benzo[b]thiophene derivatives have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest . Further research is necessary to determine if our specific compound exhibits similar effects.
Anti-inflammatory Effects
Some benzo[b]thiophene derivatives are noted for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling . Investigating the anti-inflammatory potential of our compound could yield valuable insights into its therapeutic applications.
The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the interaction with specific cellular targets, such as enzymes or receptors involved in inflammation or cell proliferation, plays a crucial role.
Case Studies and Research Findings
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Amidation Reactions : The introduction of the butanamido group is crucial for enhancing the compound's biological activity.
- Functionalization of Tetrahydrobenzo[b]thiophene : This step often employs various reagents to modify the tetrahydrobenzo[b]thiophene core, which is known for its pharmacological properties.
Recent studies have documented the synthesis of related compounds through similar methodologies, emphasizing the versatility of the tetrahydrobenzo[b]thiophene scaffold in drug design .
Antimicrobial Properties
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antimicrobial activity. For instance, compounds synthesized from this scaffold have shown efficacy against common pathogens such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 0.54 μM to 1.11 μM, indicating potent antibacterial properties .
Analgesic Effects
Another area of interest is the analgesic potential of related derivatives. Studies have demonstrated that certain tetrahydrobenzo[b]thiophene derivatives possess analgesic effects superior to conventional drugs like metamizole when tested in animal models . This suggests that modifications to the structure can enhance pain-relieving properties.
Pharmaceutical Applications
Given its promising biological activities, this compound could serve as a lead compound in drug development for:
- Antimicrobial Agents : Targeting bacterial infections resistant to current antibiotics.
- Analgesics : Developing new pain management therapies with fewer side effects compared to existing medications.
Material Science Applications
The structural characteristics of 2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide also lend themselves to applications in material science:
- Polymer Chemistry : Its phenolic groups may facilitate the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
- Nanomaterials : The compound could be explored as a precursor for creating nanostructured materials with specific electronic or optical properties.
Antibacterial Evaluation Study
A recent study evaluated a series of tetrahydrobenzothiophene derivatives for their antibacterial activity against various strains. The results indicated that modifications to the side chains significantly affect potency, with some compounds outperforming traditional antibiotics .
Analgesic Activity Study
In another investigation focused on analgesic properties, researchers synthesized several derivatives and tested them using the hot plate method in mice. Results showed that certain derivatives provided significant pain relief compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives from the evidence:
Notes on Comparison:
- Structural Variations: The target compound’s 4-(tert-butyl)phenoxy butanamido group introduces greater steric bulk and hydrophobicity compared to simpler substituents like the 4-hydroxyphenyl in 6o () or the 2-methylphenoxy acetyl group in . This may enhance membrane permeability but reduce aqueous solubility .
- Molecular Weight Trends: The target compound has the highest molecular weight (479.62 g/mol*), reflecting its extended substituents. In contrast, simpler analogs like the 2-amino-6-tert-butyl derivative () have lower molecular weights (252.38 g/mol), which may correlate with improved pharmacokinetic profiles .
- Functional Group Impact: The ethoxy ester in 6o () and the methylphenoxy acetyl group in introduce ester and amide functionalities, respectively, which could influence metabolic stability or degradation pathways .
Research Findings and Implications
While direct biological data for the target compound are unavailable, insights from analogs suggest:
- and Compounds : These derivatives are commercially marketed for medicinal purposes, indicating their relevance in drug discovery. The tert-butyl group in these compounds likely enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets .
- Compound (6o): The 4-hydroxyphenyl group may participate in hydrogen bonding, a feature absent in the target compound’s tert-butylphenoxy substituent. This difference could affect target selectivity .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of tetrahydrobenzo[b]thiophene derivatives often involves multi-step reactions, including cyclocondensation, acylation, and functional group modifications. Key steps include:
- Cyclocondensation : Use 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide as a core scaffold. React with 4-(4-(tert-butyl)phenoxy)butanoic acid using coupling reagents like TBTU ().
- Purification : Employ reverse-phase HPLC (MeCN:H₂O gradient) for high-purity isolation, as demonstrated in similar compounds (yields 65–78%) .
- Characterization : Validate via IR (C=O, NH stretches), ¹H/¹³C NMR (amide proton shifts at δ 7.8–8.2 ppm), and HRMS .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H NMR : Identify tert-butyl protons (δ 1.3–1.4 ppm), amide NH (δ 8.0–8.5 ppm), and tetrahydrobenzo[b]thiophene core protons (δ 2.5–3.5 ppm) .
- IR : Confirm amide (1650–1700 cm⁻¹) and carboxamide (3200–3350 cm⁻¹) functional groups .
- Mass Spectrometry : Use LC-MS/HRMS to verify molecular weight (e.g., [M+H]⁺ ion) and rule out impurities .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the tert-butylphenoxy substituent?
Methodological Answer:
- Analog Synthesis : Replace the tert-butyl group with smaller (methyl) or bulkier (adamantyl) substituents. Compare bioactivity profiles .
- Biological Assays : Test analogs against enzyme targets (e.g., kinases) or bacterial strains (MIC assays) to correlate substituent size with potency .
- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to assess steric/electronic effects of tert-butyl on target binding .
Advanced: What strategies resolve contradictions in biological activity data across similar compounds?
Methodological Answer:
- Dose-Response Curves : Re-evaluate activity using standardized concentrations (e.g., 0.1–100 µM) to minimize assay variability .
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may skew results .
- Meta-Analysis : Compare data from structurally related compounds (e.g., furan vs. thiazole derivatives) to isolate functional group contributions .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antibacterial Activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Use fluorogenic substrates (e.g., ATPase/GTPase kits) to measure IC₅₀ values .
- Cytotoxicity : Screen in HEK293 or HepG2 cells via MTT assay (48–72 hr exposure) to assess selectivity .
Advanced: How can researchers investigate the metabolic stability of this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at tert-butyl) .
- Stability Assays : Test solubility (shake-flask method) and plasma stability (37°C, 1–24 hr) to guide formulation .
- Proteolytic Resistance : Expose to peptidases (e.g., trypsin) to evaluate amide bond lability .
Advanced: What synthetic routes enable derivatization of the carboxamide group for enhanced bioactivity?
Methodological Answer:
- Acylation : React with activated esters (e.g., succinic anhydride) to introduce carboxylate moieties, improving solubility .
- Heterocyclic Fusion : Attach triazine or pyrazole rings via azo coupling (e.g., phenylisothiocyanate) to modulate target affinity .
- Protecting Groups : Use Boc (tert-butoxycarbonyl) for selective modification of the carboxamide .
Basic: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- LogP/Dissociation Constants : Use ChemAxon or ACD/Labs to estimate lipophilicity (cLogP ~3.5) and pKa (amide NH ~10.5) .
- Solubility : Predict via Abraham solvation parameters or COSMO-RS .
- Bioavailability : Apply the Rule of Five (molecular weight <500, H-bond donors <5) .
Advanced: What mechanistic studies differentiate target-specific effects from non-specific aggregation?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Detect aggregates at >100 nM concentrations .
- Enzymatic Assays with Detergents : Add 0.01% Triton X-100; loss of activity suggests aggregation artifacts .
- CRISPR Knockout Models : Validate target engagement in cell lines lacking the putative target protein .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
